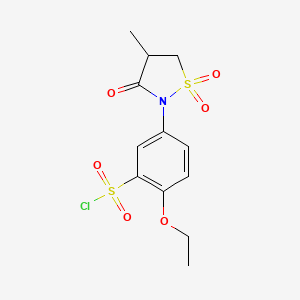

2-Ethoxy-5-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Ethoxy-5-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride” is a chemical compound. Detailed information about this compound including its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes can be found on ChemicalBook .

Molecular Structure Analysis

The molecular structure of “2-Ethoxy-5-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride” can be analyzed using various spectroscopic techniques such as IR, 1 HNMR, 13 CNMR and mass spectroscopic analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethoxy-5-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride” include its structure, melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Scientific Research Applications

Synthesis of Triazine Derivatives

Triazines are an important class of compounds with applications ranging from herbicides to polymer photostabilizers. The compound can be used in the synthesis of triazine derivatives, which have shown significant biological properties, including antitumor activities .

Aromatase Inhibitory Activity

Some derivatives of 1,3,5-triazines, which can be synthesized using this compound, have demonstrated significant aromatase inhibitory activity. This is particularly relevant in the treatment of hormone-sensitive cancers .

Corticotrophin-Releasing Factor 1 Receptor Antagonist

The structure of this compound suggests potential use as a corticotrophin-releasing factor 1 receptor antagonist. This activity is important for developing treatments for depression and anxiety .

Leukotriene C4 Antagonist

Derivatives of this compound have shown potent activity against leukotriene C4, which could have a protective effect on HCl.ethanol-induced gastric lesions. This application is significant in the field of gastroenterology .

Antitumor Activity

The compound has been associated with antitumor activity in human cancer and murine leukemia cell lines. This opens up possibilities for its use in developing new chemotherapy agents .

Siderophore-Mediated Drug Development

There is potential for the compound to be used in siderophore-mediated drug development. Siderophores are molecules that bind and transport iron in microorganisms, and their analogs can be used to deliver drugs to specific sites in the body .

Pretargeted PET Imaging

In the field of diagnostic imaging, particularly PET (Positron Emission Tomography), derivatives of this compound may be used in the synthesis of radio ligands. These ligands are crucial for 18 F-based pretargeted PET imaging systems, which are used for cancer diagnosis and management .

properties

IUPAC Name |

2-ethoxy-5-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO6S2/c1-3-20-10-5-4-9(6-11(10)22(13,18)19)14-12(15)8(2)7-21(14,16)17/h4-6,8H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKHHMQWWWKFNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N2C(=O)C(CS2(=O)=O)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-5-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2862641.png)

![(Z)-N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2862643.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylsulfanylphenyl)methanone](/img/structure/B2862645.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2862651.png)

![7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2862652.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2862655.png)

![N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2862658.png)

![2-(2,4-dichlorophenoxy)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2862659.png)